molecular formula C12H15ClN2S B452448 1-(3-Chlorophenyl)-3-cyclopentylthiourea

1-(3-Chlorophenyl)-3-cyclopentylthiourea

Cat. No.: B452448
M. Wt: 254.78g/mol
InChI Key: NTDPBYPQIPASSO-UHFFFAOYSA-N
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Description

1-(3-Chlorophenyl)-3-cyclopentylthiourea is a thiourea derivative characterized by a 3-chlorophenyl group and a cyclopentyl substituent. Thiourea derivatives are widely studied for their diverse chemical and biological properties, including enzyme inhibition and coordination chemistry. The compound’s structure combines aromatic and aliphatic moieties, balancing electronic effects (via the electron-withdrawing chlorine) and steric bulk (from the cyclopentyl group).

Properties

Molecular Formula

C12H15ClN2S

Molecular Weight

254.78g/mol

IUPAC Name

1-(3-chlorophenyl)-3-cyclopentylthiourea

InChI

InChI=1S/C12H15ClN2S/c13-9-4-3-7-11(8-9)15-12(16)14-10-5-1-2-6-10/h3-4,7-8,10H,1-2,5-6H2,(H2,14,15,16)

InChI Key

NTDPBYPQIPASSO-UHFFFAOYSA-N

SMILES

C1CCC(C1)NC(=S)NC2=CC(=CC=C2)Cl

Canonical SMILES

C1CCC(C1)NC(=S)NC2=CC(=CC=C2)Cl

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Thiourea Derivatives

Structural Analogues and Substituent Effects

1-(4-((3-Chlorophenyl)amino)quinazolin-6-yl)-3-cyclopentylthiourea (Compound 19, )
  • Synthesis : Yield of 32% via reaction of intermediate b3 with cyclopentylamine .
  • Properties : Melting point = 229.1–231.6°C, higher than simpler thioureas, likely due to increased molecular rigidity from the quinazolinyl group.
1-(3-Chlorophenyl)-3-(6-((1,7,7-trimethylbicyclo[2.2.1]heptan-2-ylidene)amino)hexyl)thiourea (Compound 3, –4)
  • Structure: Features a bicyclo[2.2.1]heptane (norbornane) group linked via a hexyl chain, introducing significant steric bulk and hydrophobicity.
  • Synthesis: 60% yield via reaction of 3-chlorophenylisothiocyanate with a norbornane-derived amine in DMF .
  • Properties : Detailed spectral data (¹H/¹³C NMR, FT-IR) confirm structure, but melting point and bioactivity data are unreported.
1-(3-Chloro-2-fluorophenyl)-3-cyclopropylthiourea ()
  • Structure : Substitutes cyclopentyl with a smaller cyclopropyl group and adds a fluorine atom at the 2-position of the phenyl ring.
1-(2-Chlorobenzoyl)-3-(3-methoxyphenyl)thiourea ()
  • Structure : Replaces the 3-chlorophenyl group with a 2-chlorobenzoyl moiety and a 3-methoxyphenyl group.
  • Properties : Single-crystal X-ray data (R factor = 0.035) confirm planar thiourea core and hydrogen-bonding networks, relevant for solid-state packing .

Physical and Spectral Properties

Compound Melting Point (°C) Key Spectral Data References
Compound 19 (Quinazolinyl) 229.1–231.6 ¹H/¹³C NMR, FT-IR
Compound 3 (Bicyclohexyl) Not reported ¹H/¹³C NMR, MS, FT-IR
1-(3-Chloro-2-fluorophenyl)-3-cyclopropyl Not reported Molecular weight: 244.71 g/mol
1-(2-Chlorobenzoyl)-3-(3-methoxyphenyl) Not reported X-ray diffraction (R = 0.035)

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